molecular formula C12H17NO3 B1366553 Ethyl 3-methoxyphenethylcarbamate CAS No. 33543-63-4

Ethyl 3-methoxyphenethylcarbamate

Cat. No. B1366553
Key on ui cas rn: 33543-63-4
M. Wt: 223.27 g/mol
InChI Key: IWWCZJPUOJYRHI-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

To a solution of {2-[3-(methyloxy)phenyl]ethyl}amine (20 g, 132.3 mmol) and triethylamine (20 g, 198 mmol) in dichloromethane (150 mL) was added ethyl chloridocarbonate (17.7 g, 163 mmol) dropwise at 0° C. After being stirred for 1 h the solvent was removed under vacuum and the residue was washed with ethyl acetate. Following filtration, the filtrate was concentrated to afford ethyl {2-[3-(methyloxy)phenyl]ethyl}carbamate (32 g, crude, 100%). 1H NMR(CDCl3) δ: 7.15-7.25 (1H), 6.7-6.8 (3H), 4.72 (1H), 3.75 (3H), 3.4 (2H), 2.75 (2H), 2.0 (3H), 1.15-1.3(2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1.C(N(CC)CC)C.[CH3:19][CH2:20][O:21][C:22](Cl)=[O:23]>ClCCl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH:11][C:22](=[O:23])[O:21][CH2:20][CH3:19])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CCN
Name
Quantity
20 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
17.7 g
Type
reactant
Smiles
CCOC(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 1 h the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under vacuum
WASH
Type
WASH
Details
the residue was washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)CCNC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 108.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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